Syn-Tricyclo[6.1.0.02,4]nonane
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Overview
Description
Syn-Tricyclo[6.1.0.02,4]nonane is a polycyclic hydrocarbon with the molecular formula C9H14. It is characterized by its unique tricyclic structure, which includes three interconnected rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Syn-Tricyclo[6.1.0.02,4]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method includes the oxidation of enantiopure bicyclo[3.3.1]nonane-2,6-dione using thallium(III) nitrate in methanol . This reaction yields the desired tricyclic structure through a series of oxidation and cyclization steps.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: Syn-Tricyclo[6.1.0.02,4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tricyclic framework.
Common Reagents and Conditions:
Oxidation: Thallium(III) nitrate in methanol is commonly used for oxidation reactions.
Reduction: Hydrogenation using platinum oxide as a catalyst is a typical reduction method.
Substitution: Various reagents, such as halogens or organometallic compounds, can be used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions include diketones, reduced hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Syn-Tricyclo[6.1.0.02,4]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific properties, such as high stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Syn-Tricyclo[6.1.0.02,4]nonane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s tricyclic structure facilitates the formation of stable diketone intermediates. The molecular targets and pathways involved in these reactions are influenced by the compound’s ability to stabilize transition states and intermediates through its rigid framework .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: This compound shares a similar polycyclic structure but with fewer rings.
Tricyclo[3.2.2.0]nonene: Another polycyclic hydrocarbon with a different ring arrangement and properties.
Uniqueness: Syn-Tricyclo[6.1.0.02,4]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical reactivity and stability. Its ability to undergo a variety of chemical reactions and form stable intermediates makes it valuable for synthetic applications and research.
Properties
CAS No. |
81969-71-3 |
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Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
tricyclo[6.1.0.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2 |
InChI Key |
UUVWYZVMXOZWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C3CC3C1 |
Origin of Product |
United States |
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